molecular formula C11H11BrN2O2 B15056448 Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate

Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate

Cat. No.: B15056448
M. Wt: 283.12 g/mol
InChI Key: PATBLYSHLUZFIK-UHFFFAOYSA-N
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Description

Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and benzimidazole core play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl3-(4-chloro-1H-benzo[d]imidazol-2-yl)propanoate
  • Methyl3-(4-fluoro-1H-benzo[d]imidazol-2-yl)propanoate
  • Methyl3-(4-iodo-1H-benzo[d]imidazol-2-yl)propanoate

Uniqueness

Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 3-(4-bromo-1H-benzimidazol-2-yl)propanoate

InChI

InChI=1S/C11H11BrN2O2/c1-16-10(15)6-5-9-13-8-4-2-3-7(12)11(8)14-9/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

PATBLYSHLUZFIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC2=C(N1)C=CC=C2Br

Origin of Product

United States

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